molecular formula C6H11NO2 B13762414 Aziridinecarboxylic acid, isopropyl ester CAS No. 671-52-3

Aziridinecarboxylic acid, isopropyl ester

Cat. No.: B13762414
CAS No.: 671-52-3
M. Wt: 129.16 g/mol
InChI Key: QRHKUWPDXPZWDX-UHFFFAOYSA-N
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Description

Historical Trajectories and Evolution of Aziridine (B145994) Chemistry Research

The journey of aziridine chemistry began in 1888 with the discovery of the parent compound, aziridine (also known as ethylenimine), by Siegmund Gabriel. wikipedia.orgillinois.edu Initially, research in this area was relatively limited compared to its oxygen-containing counterpart, the epoxide, due to challenges in the synthesis and handling of these strained three-membered nitrogen heterocycles. illinois.edunih.gov Early methods for aziridine synthesis included the intramolecular cyclization of haloamines and aminoalcohols, such as in the Wenker synthesis developed in 1935. wikipedia.orgbaranlab.org

The mid-20th century saw a gradual increase in interest, particularly with the discovery of naturally occurring compounds and pharmaceuticals containing the aziridine moiety, such as mitomycin C, a potent anti-tumor agent. wikipedia.org This spurred the development of new synthetic methodologies. A significant advancement came with the advent of catalytic asymmetric aziridination reactions in the early 1990s, which allowed for the stereocontrolled synthesis of chiral aziridines. illinois.edu Despite these advances, the chemistry of aziridines was often considered more complex than that of epoxides due to the trivalent nature of the nitrogen atom, which can bear a variety of substituents that significantly influence the ring's stability and reactivity. nih.gov In recent years, research has focused on developing more general, efficient, and sustainable methods for aziridine synthesis and functionalization, solidifying their role as valuable intermediates in organic synthesis. illinois.edursc.org

Aziridine Ring Strain and Its Influence on Reactivity in Synthetic Transformations

The defining feature of the aziridine ring is its significant strain energy, estimated to be around 27 kcal/mol. researchgate.net This strain arises from the severe deviation of the internal bond angles (approximately 60°) from the ideal 109.5° for sp³-hybridized atoms. wikipedia.org This inherent ring strain is the primary driver for the high reactivity of aziridines in a wide array of chemical transformations. rsc.orgrsc.org

The strained C-N bonds are susceptible to cleavage by a variety of reagents, making aziridines excellent electrophilic substrates for nucleophilic ring-opening reactions. illinois.eduwikipedia.org This is one of the most common and synthetically useful transformations of aziridines, providing a straightforward route to 1,2-difunctionalized amines. The regioselectivity and stereoselectivity of these ring-opening reactions can often be controlled by the nature of the substituent on the nitrogen atom and the reaction conditions. Aziridines are generally classified as "activated" or "non-activated" based on the electronic nature of the N-substituent. nih.govbaranlab.org Activated aziridines, bearing electron-withdrawing groups (e.g., sulfonyl, acyl), are more electrophilic and readily undergo ring-opening. nih.gov

Beyond simple ring-opening, the strain energy of aziridines facilitates their participation in various other transformations, including:

Ring-enlargement reactions: Aziridines can be converted to larger heterocyclic systems such as azetidines, pyrrolidines, piperidines, and others. rsc.orgresearchgate.net

Cycloaddition reactions: They can act as 1,3-dipole precursors (azomethine ylides) for cycloaddition reactions to form five-membered rings. illinois.edunih.gov

Rearrangements and isomerizations: The strained ring can undergo various rearrangements to yield other valuable molecular scaffolds. researchgate.net

This diverse reactivity, stemming directly from the ring strain, makes aziridines powerful and versatile building blocks in the construction of complex nitrogen-containing molecules. nih.govmdpi.com

Significance of Aziridinecarboxylic Acid, Isopropyl Ester as a Versatile Synthetic Intermediate

Aziridine-2-carboxylic acid esters, and specifically the isopropyl ester, represent a particularly valuable class of functionalized aziridines. ru.nl The presence of the ester group at the C2 position provides a handle for further synthetic manipulations while also influencing the reactivity of the aziridine ring. These compounds can be considered as constrained analogues of α- and β-amino acids. ru.nl

The synthetic utility of this compound and its derivatives is demonstrated in their application as precursors to a wide range of important organic molecules:

α-Amino acids: Regioselective ring-opening of N-protected aziridine-2-carboxylic acids with carbon nucleophiles, such as organocuprates, provides a direct route to various α-amino acids. rsc.org

β-Amino acids: Under different reaction conditions or with different substrates, ring-opening can occur at the C3 position, leading to the formation of β-amino acid derivatives. rsc.org

Heterocyclic compounds: The bifunctional nature of these molecules makes them ideal starting materials for the synthesis of more complex heterocyclic systems. mdpi.com

Biologically active molecules: Derivatives of aziridine-2-carboxylic acid have been investigated as potential therapeutic agents, including as inhibitors of cysteine proteases and as anticancer agents. tandfonline.comnih.gov For instance, compounds like imexon and azimexon were developed as anti-tumor agents. mdpi.com

The ability to control the stereochemistry at the two chiral centers of the aziridine ring during synthesis adds to their importance, allowing for the preparation of enantiomerically pure target molecules.

Overview of Contemporary Academic Research Foci on Functionalized Aziridines

Modern research on functionalized aziridines is vibrant and multifaceted, aiming to expand their synthetic utility and explore new applications. Key areas of focus include:

Development of Novel Synthetic Methods: A primary goal is the creation of more efficient, selective, and environmentally benign methods for synthesizing functionalized aziridines. rsc.orgresearchgate.net This includes the development of novel catalytic systems (including transition metal and organocatalysis), the use of photoredox catalysis, and flow chemistry techniques. mdpi.comresearchgate.net

Asymmetric Synthesis: Significant effort is dedicated to the development of highly enantioselective and diastereoselective aziridination reactions. This allows for the synthesis of chiral aziridines, which are crucial for the preparation of pharmaceuticals and other biologically active compounds. illinois.edu

Ring-Opening and Ring-Expansion Chemistry: Researchers continue to explore new and selective ways to open the aziridine ring with a wider variety of nucleophiles. rsc.org Furthermore, the development of novel ring-expansion and annulation strategies to access diverse and complex heterocyclic scaffolds is a major area of investigation. rsc.orgresearchgate.net

Applications in Total Synthesis: Functionalized aziridines are increasingly being employed as key strategic intermediates in the total synthesis of complex natural products. rsc.orgresearchgate.net Their ability to introduce nitrogen and create stereocenters in a controlled manner is highly valued.

Bioorthogonal and Medicinal Chemistry: The unique reactivity of the aziridine ring is being harnessed for applications in chemical biology, such as the development of proteomics probes and covalent inhibitors for enzymes. nih.gov The design and synthesis of new aziridine-containing compounds with potential therapeutic activities remains a strong focus. researchgate.netresearchgate.net

Recent advances have demonstrated the power of functionalized aziridines, including esters like this compound, as versatile platforms for accessing densely functionalized and stereochemically rich amine-containing molecules. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

671-52-3

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

propan-2-yl aziridine-1-carboxylate

InChI

InChI=1S/C6H11NO2/c1-5(2)9-6(8)7-3-4-7/h5H,3-4H2,1-2H3

InChI Key

QRHKUWPDXPZWDX-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)N1CC1

Origin of Product

United States

Chemical Reactivity and Transformation Mechanisms of Aziridinecarboxylic Acid, Isopropyl Ester

Nucleophilic Ring-Opening Reactions of the Aziridine (B145994) Moiety

The principal reactivity pathway for isopropyl aziridine-2-carboxylate (B8329488) involves the nucleophilic opening of the strained aziridine ring. This process is a cornerstone for creating functionalized amine derivatives. The efficiency and outcome of these reactions are heavily influenced by the nature of the substituents on the ring, the specific nucleophile used, and the reaction conditions. mdpi.com A wide array of nucleophiles, including those based on oxygen, nitrogen, sulfur, and carbon, have been successfully employed in these transformations. nih.gov

Regioselectivity and Stereospecificity in Ring Opening

Nucleophilic attack on the isopropyl aziridine-2-carboxylate ring can occur at either of the two ring carbons: C2 (the carbon bearing the isopropyl ester) or C3 (the unsubstituted carbon). This choice of attack site is known as regioselectivity and is a critical aspect of the ring-opening reaction. nih.gov The outcome is governed by a combination of electronic and steric factors. nih.govacs.org

Generally, the reaction proceeds via an SN2 mechanism, which results in an inversion of stereochemistry at the center of attack, making the reaction stereospecific. clockss.org The regioselectivity often depends on the type of nucleophile. Many heteroatom nucleophiles, for instance, preferentially attack the less sterically hindered C3 position. clockss.org Conversely, certain other nucleophiles, influenced by the electronic-withdrawing nature of the ester group, may favor attack at the more substituted C2 position. nih.gov For example, the ring opening of activated aziridine-2-carboxylates with fluoride (B91410) ([¹⁸F]⁻) has been shown to occur exclusively at the C2 position, a result attributed primarily to electronic effects rather than sterics. nih.gov

The control of regioselectivity is pivotal, as it determines whether the final product will be a derivative of an α-amino acid (from C3 attack) or a β-amino acid (from C2 attack). frontiersin.orgnih.gov

Lewis Acid-Catalyzed Ring Opening with Various Nucleophiles

The reactivity of the aziridine ring can be significantly enhanced through the use of Lewis acids. A Lewis acid coordinates to the nitrogen atom of the aziridine, creating a more electrophilic aziridinium (B1262131) ion intermediate. nih.gov This activation facilitates ring-opening by even weak nucleophiles.

Commonly used Lewis acids for this purpose include boron trifluoride etherate (BF₃·OEt₂). nih.gov This catalytic approach has been successfully applied to a broad range of nucleophiles. The Lewis acid promotes the formation of the aziridinium ion, which is then attacked by the nucleophile. nih.gov This strategy is not only effective for simple nucleophiles but also enables more complex transformations, such as the ring expansion of aziridine-2-carboxylates to form imidazolidin-2-ones. rsc.org

CatalystNucleophile ClassGeneral Outcome
Boron trifluoride etherate (BF₃·OEt₂)Azoles (e.g., indazole, pyrazole)Regioselective C3 ring-opening
Diphenylborinic acid (Ph₂BOH)AzolesC3 ring-opening, sometimes with higher yields than BF₃·OEt₂
N,N,N',N'-tetramethylethylenediamine (TMEDA)Silylated nucleophiles (e.g., TMSCN, TMSN₃)Regioselective formation of β-functionalized sulfonamides

Ring Opening with Oxygen-Containing Nucleophiles (e.g., Alcohols, Carboxylic Acids)

Oxygen-based nucleophiles, such as alcohols and carboxylic acids, readily participate in the ring-opening of activated aziridine-2-carboxylates. These reactions typically require acid catalysis to protonate the aziridine nitrogen, thereby forming a reactive aziridinium ion. The nucleophilic attack then proceeds, usually at the less sterically hindered C3 position. frontiersin.org

This methodology has been applied in the synthesis of complex molecules, including O-glycosyl serine conjugates, where carbohydrate-based hemiacetal nucleophiles open the aziridine ring. nih.gov In such cases, the choice of catalyst and solvent can influence the stereochemical outcome of the newly formed glycosidic bond. nih.gov Acetate has also been used as an oxygen nucleophile in alkylative aziridine ring-opening reactions, where the nitrogen is first activated by an alkyl group before being opened by the nucleophile. mdpi.com

Ring Opening with Nitrogen-Containing Nucleophiles (e.g., Amines, Azides)

Nitrogen nucleophiles are widely used for the ring-opening of aziridines, providing a direct route to 1,2-diamines and other nitrogen-rich compounds. Amines, including primary and secondary amines, can open the aziridine ring, often with a preference for attacking the β-position (C3). rsc.org These reactions can proceed under mild conditions, sometimes without the need for a catalyst, especially when the aziridine is embedded within a peptide structure. rsc.org

Azide (B81097) is another highly effective nitrogen nucleophile. The azide ion (N₃⁻) is known to open the aziridine ring, and like other heteroatom nucleophiles, it typically attacks the C3 carbon. mdpi.comresearchgate.net The resulting azido-functionalized products are valuable synthetic intermediates that can be further transformed, for example, through reduction to an amine. Lewis bases like TMEDA have been shown to catalyze the ring-opening with silylated azides (TMSN₃). organic-chemistry.org

Ring Opening with Sulfur and Carbon Nucleophiles

Sulfur nucleophiles, such as thiols, are particularly effective for opening the aziridine ring due to their high nucleophilicity. Thiophenol, for example, reacts readily and with high regioselectivity, attacking the less substituted C3 carbon to yield β-amino sulfide (B99878) derivatives. nih.gov This reactivity has also been harnessed to develop fluorescent sensors, where the ring-opening of an N-sulfonylaziridine by hydrogen polysulfides forms the basis of the detection mechanism. nih.govresearchgate.net

Carbon nucleophiles, such as organometallic reagents and enolates, have also been employed, although their reactions can be less regioselective compared to heteroatom nucleophiles. clockss.orgmdpi.com However, specific types of carbon nucleophiles, like carbonyl-stabilized Wittig reagents, have been shown to react with N-acyl or N-tosyl aziridine-2-carboxylates to provide phosphorus ylides, which are versatile intermediates for synthesizing unsaturated amino acids. rsc.org The use of cyanide, as in the reaction with N-(tert-butoxycarbonyl)aziridine-2-isopropyl carboxylate, has been reported for the synthesis of ¹¹C-labeled amino acids. researchgate.net Nickel-catalyzed carboxylation using CO₂ represents a modern approach where the aziridine C-N bond acts as an electrophile in a cross-coupling reaction. acs.org

Electrophilic Reactions of the Aziridine Ring

While the dominant reactivity of the aziridine ring is its susceptibility to nucleophilic attack, the nitrogen atom itself possesses a lone pair of electrons and can react as a nucleophile towards electrophiles. For non-activated aziridines, where the nitrogen is not substituted with a strong electron-withdrawing group, this nucleophilicity is more pronounced. nih.gov

Electrophilic reactions at the nitrogen center typically involve alkylation or acylation. nih.gov This reaction does not open the ring directly but instead "activates" it. The process begins with the electrophile (e.g., an alkyl halide or acyl halide) attacking the nitrogen lone pair, which leads to the formation of a positively charged aziridinium ion. This aziridinium ion is now highly activated and significantly more susceptible to subsequent nucleophilic attack at one of the ring carbons, leading to ring-opening. nih.govmdpi.com Therefore, in this context, the electrophilic reaction is the initial activation step that precedes the final nucleophilic ring-opening. This "alkylative aziridine ring-opening" provides a pathway to synthesize various N-alkylated amine-containing molecules. mdpi.com

Electrophilic Substitution and Addition Reactions

Electrophilic attack on aziridinecarboxylic acid, isopropyl ester can occur at either the nitrogen atom or, in the case of N-unsubstituted or N-alkylated derivatives, potentially at the ester oxygen. However, when the nitrogen atom is acylated, its nucleophilicity is significantly reduced, making direct electrophilic attack on nitrogen less favorable.

Reactions with electrophiles are more likely to proceed if the aziridine nitrogen is unsubstituted or bears an alkyl group. In such cases, the nitrogen atom can act as a nucleophile. For instance, the activation of non-activated aziridines can be achieved through reactions with electrophiles like haloalkanes or acyl halides, leading to the formation of reactive aziridinium ions. mdpi.com These intermediates are then highly susceptible to nucleophilic ring-opening.

While specific examples of electrophilic substitution or addition directly on the isopropyl ester of aziridine-2-carboxylic acid are not extensively documented, the general reactivity patterns of N-acyl aziridines suggest that the lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group of the acyl substituent. This delocalization diminishes the nucleophilicity of the nitrogen, making it less reactive towards electrophiles. Consequently, reactions involving electrophilic attack on the nitrogen of an N-acyl aziridine-2-carboxylate are less common compared to nucleophilic ring-opening reactions.

Acid-Catalyzed Transformations

The presence of an acid catalyst significantly influences the reactivity of this compound, primarily by promoting the ring-opening of the strained aziridine moiety. The mechanism of acid-catalyzed hydrolysis involves the protonation of the ester's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. libretexts.orgyoutube.comresearchgate.net This is followed by the nucleophilic attack of a water molecule. libretexts.orgyoutube.comresearchgate.net Subsequent proton transfers lead to the formation of a tetrahedral intermediate, which then collapses to yield the carboxylic acid and the corresponding alcohol. libretexts.orgyoutube.comresearchgate.net

In the context of aziridine-2-carboxylates, acid-catalyzed transformations can also lead to the cleavage of the aziridine ring. The reaction is initiated by the protonation of the aziridine nitrogen, forming a highly reactive aziridinium ion. This protonation significantly weakens the C-N bonds of the ring, making it susceptible to nucleophilic attack. The subsequent ring-opening can proceed via either an S(_N)1 or S(_N)2 mechanism, depending on the substitution pattern of the aziridine and the reaction conditions.

The regioselectivity of the ring-opening is influenced by both steric and electronic factors. Nucleophilic attack can occur at either the C2 or C3 position of the aziridine ring. The presence of the ester group at C2 can electronically disfavor the formation of a positive charge at this position. A proposed mechanism for acid-catalyzed hydrolysis suggests the formation of a highly active acylium ion following protonation of the ester's alkyl-oxygen. rsc.org

Reactions Involving the Isopropyl Ester Functionality

The isopropyl ester group of this compound can participate in a variety of chemical transformations characteristic of carboxylic acid esters. These reactions include transesterification, amidation, and reduction or oxidation of the ester group.

Transesterification Reactions

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. This reaction can be catalyzed by acids, bases, or enzymes. For aziridine-2-carboxylic acid esters, transesterification provides a route to different ester derivatives while retaining the aziridine ring.

Lipase-mediated stereoselective transesterification of aziridinecarboxylates has been reported as a method for their kinetic resolution. clockss.org Additionally, chemical methods using various bases such as potassium carbonate, lithium alcoholates, or potassium tert-butoxide can be employed to achieve transesterification with primary, secondary, and tertiary alcohols. researchgate.net These reactions typically proceed with retention of configuration at the chiral centers of the aziridine ring. researchgate.net

Catalyst/ReagentAlcohol TypeOutcome
LipaseVariousStereoselective transesterification
K₂CO₃, ROLi, t-BuOKPrimary, Secondary, TertiaryFormation of new esters with retention of configuration

Amidation and Peptide Coupling Reactions

The isopropyl ester of aziridinecarboxylic acid can be converted into the corresponding amide through reaction with an amine. This amidation can be achieved by direct aminolysis, although this often requires harsh conditions. More commonly, the ester is first hydrolyzed to the carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents.

Aziridine-2-carboxylic acid is a valuable non-proteinogenic amino acid that can be incorporated into peptides. acs.orgnih.gov Its unique structure can induce specific conformations in peptides and the aziridine ring can act as an electrophilic site for further modification. acs.orgnih.gov The synthesis of peptides containing aziridine-2-carboxylic acid has been successfully demonstrated in both solution-phase and solid-phase peptide synthesis (SPPS). nih.govillinois.edu In SPPS, the Fmoc-protected aziridine-2-carboxylic acid can be efficiently coupled to a resin-bound peptide chain. illinois.edu

The resulting aziridine-containing peptides are stable to the conditions of multistep Fmoc-SPPS and can undergo site-selective conjugation with nucleophiles, such as thiols, through a regioselective ring-opening of the aziridine. illinois.edunih.gov

Reaction TypeReagents/ConditionsApplication
AmidationAmine, potentially with coupling agentsSynthesis of aziridine-2-carboxamides
Peptide CouplingFmoc-Azy-OH, coupling reagents (e.g., HBTU, HOBt)Incorporation of aziridine-2-carboxylic acid into peptides

Reduction and Oxidation Reactions of the Ester Group

The isopropyl ester functionality of this compound can be reduced to the corresponding primary alcohol, aziridine-2-methanol. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄). nih.gov Milder reducing agents, like a mixture of sodium borohydride (B1222165) and lithium chloride, have also been employed for this purpose. nih.gov

The partial reduction of the ester to an aldehyde is a more challenging transformation but can be accomplished using sterically hindered reducing agents like diisobutylaluminum hydride (DIBAL-H) at low temperatures. While specific examples for isopropyl aziridine-2-carboxylate are not prevalent, the methodology is well-established for a wide range of esters.

Oxidation of the ester group itself is not a common transformation under standard conditions. However, the N-sulfinyl group of N-sulfinylaziridine-2-carboxylates can be oxidized to the corresponding N-sulfonyl derivative using oxidizing agents like meta-chloroperbenzoic acid (mCPBA). clockss.org

ReactionReagentProduct
Full ReductionLiAlH₄Aziridine-2-methanol
Partial ReductionDIBAL-H (low temp.)Aziridine-2-carbaldehyde (inferred)
Oxidation of N-substituentmCPBA (on N-sulfinyl derivative)N-sulfonyl aziridine-2-carboxylate

Rearrangement and Ring Expansion Reactions of Aziridinecarboxylic Acid Esters

The strained three-membered ring of aziridine-2-carboxylic acid esters makes them susceptible to various rearrangement and ring expansion reactions, often promoted by Lewis acids, heat, or light. These reactions provide access to a diverse range of larger heterocyclic structures.

Lewis acid-catalyzed reactions of aziridine-2-carboxylates with heterocumulenes, such as isocyanates, can lead to stereospecific ring expansion to form five-membered rings like imidazolidin-2-ones. bioorg.orgrsc.orgdntb.gov.ua This reaction is believed to proceed through the initial formation of an aziridinium ion intermediate, which then undergoes nucleophilic attack by the isocyanate followed by intramolecular cyclization. bioorg.org

Thermal rearrangements of aziridine-2-carboxylates can also occur. For instance, N-phthalimidoaziridines have been shown to undergo intramolecular thermal transformations leading to 1,3-dipolar cycloaddition and other rearrangements. mdpi.com

Photochemical reactions can also induce rearrangements and ring expansions. The irradiation of certain pyrrole (B145914) carboxylates can lead to the formation of aziridines, which can then undergo further palladium-catalyzed ring-opening and cycloaddition reactions to generate polyheterocyclic structures. researchgate.net Additionally, the photolysis of 2-chloroaziridine-2-carboxylates has been used to synthesize stable N-unprotected α-halo-α-amino esters. nih.gov The conversion of aziridine-2-carboxylic esters to 2H-azirine-2-carboxylic esters can be achieved through N-chlorination followed by base-induced elimination. researchgate.net These 2H-azirines can then undergo further transformations. researchgate.net

Reaction TypeConditionsProduct
Lewis Acid-Catalyzed Ring ExpansionLewis Acid (e.g., Ti(OiPr)₄), IsocyanateImidazolidin-2-one
Thermal RearrangementHeatVarious rearranged products
Photochemical RearrangementUV lightAziridines, polyheterocycles

Stereochemical Control in Aziridinecarboxylic Acid, Isopropyl Ester Chemistry

Asymmetric Synthetic Methodologies

The development of methods to synthesize enantiomerically enriched aziridines is crucial for their application in asymmetric synthesis. jchemlett.com Several strategies have been successfully employed, including the use of chiral auxiliaries, chiral catalysts, and resolution techniques, to access specific stereoisomers of isopropyl aziridine-2-carboxylate (B8329488) and related esters.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to direct the stereochemical course of a reaction. wikipedia.orgyoutube.com Once the desired stereocenter has been created, the auxiliary can be removed and often recycled. sigmaaldrich.com This approach has been effectively applied to the synthesis of chiral aziridine-2-carboxylates.

One prominent method is the aza-Darzens reaction, which involves the reaction of an imine with an enolate. By attaching a chiral auxiliary to the imine nitrogen, diastereoselective control over the formation of the aziridine (B145994) ring can be achieved. For instance, N-phosphonyl imines bearing a chiral diamine auxiliary have been used to synthesize a range of chiral aziridine-2-carboxylic esters with excellent diastereoselectivities, often exceeding 99:1 dr. nih.govrsc.org In these reactions, the lithium enolate of an α-bromo ester adds to the chiral imine, with the auxiliary directing the facial selectivity of the attack. Although many examples use methyl or ethyl esters, the principles are directly applicable to isopropyl esters. nih.govrsc.org

Another widely used class of auxiliaries is the N-sulfinyl group, particularly the tert-butanesulfinyl group. The aza-Darzens reaction between an N-sulfinyl imine and the lithium enolate of an α-bromo ester provides a highly diastereoselective route to N-sulfinyl aziridine-2-carboxylates. nih.gov The sulfinyl group effectively shields one face of the imine, directing the nucleophilic attack of the enolate from the opposite face. This method is notable for its high diastereoselectivity and the straightforward removal of the sulfinyl auxiliary under mild acidic conditions. nih.gov

Similarly, chiral N-(1-phenylethyl) groups have been employed as auxiliaries. The synthesis of N-(1-phenylethyl)aziridine-2-carboxylates, including the isopropyl ester, can be achieved, and the resulting diastereomers are often separable by chromatography. nih.gov This auxiliary can later be removed via hydrogenolysis. nih.gov

The following table summarizes representative chiral auxiliary-mediated approaches to aziridine-2-carboxylates, highlighting the diastereoselectivity achieved.

Chiral AuxiliaryReaction TypeSubstratesDiastereomeric Ratio (d.r.)Reference
N-PhosphonylAza-DarzensChiral imine + α-bromo ester enolateUp to >99:1 nih.gov
N-tert-ButanesulfinylAza-DarzensChiral sulfinimine + α-bromo ester enolate>80% de nih.gov
N-(1-Phenylethyl)CyclizationDihalogeno ester + Chiral amineDiastereomers separable nih.gov

The use of chiral catalysts to control stereochemistry represents a more atom-economical approach than using stoichiometric chiral auxiliaries. Chiral Lewis acids and transition metal complexes have been developed for the enantioselective aziridination of various substrates. researchgate.net

For the synthesis of aziridine-2-carboxylates, a notable example involves the reaction of imines with diazoacetates catalyzed by a chiral Lewis acid. Catalysts derived from chiral ligands like VANOL and VAPOL with triphenyl borate (B1201080) have been shown to be highly effective. msu.edu These systems catalyze the reaction between N-benzhydryl imines and ethyl diazoacetate, producing cis-aziridine-2-carboxylates in high yields and enantioselectivities. msu.edu While the isopropyl ester is not always the specific example, the methodology is generally applicable to other esters.

Another approach is the copper-hydride catalyzed kinetic resolution of racemic 2H-azirines. This method allows for the asymmetric preparation of N-H aziridine-2-carboxylates. The catalyst, typically a copper complex with a chiral ligand, selectively reduces one enantiomer of the starting 2H-azirine, leaving the other enantiomer unreacted and thus achieving resolution. chemrxiv.org This process can yield N-H aziridines with high diastereoselectivity (>20:1) and enantioselectivity (up to 94% ee). chemrxiv.org

Chiral Brønsted acids, such as those derived from BINOL, can also catalyze the asymmetric synthesis of N-aryl-cis-aziridine carboxylate esters. nih.gov These catalysts activate the imine towards nucleophilic attack by a diazo ester, controlling the facial selectivity of the reaction to afford products with high enantiomeric excess. nih.gov

The table below provides an overview of some catalytic asymmetric methods for synthesizing aziridine-2-carboxylates.

Catalyst SystemReaction TypeSubstratesEnantiomeric Excess (e.e.)Reference
Chiral Boron Lewis Acid (VAPOL/VANOL)AziridinationN-benzhydryl imine + DiazoacetateUp to 99% msu.edu
Copper Hydride / Chiral LigandKinetic ResolutionRacemic 2H-azirine-2-carboxylateUp to 94% chemrxiv.org
Chiral Brønsted Acid (BINOL-derived)Aza-DarzensAryl imine + DiazoacetateUp to 98% nih.gov
Chiral Rhodium(III) Indenyl ComplexAziridinationUnactivated Alkenes + Nitrene sourceHigh e.e. nih.gov

Kinetic resolution is a powerful technique for separating enantiomers. nih.gov As mentioned previously, the Cu-H catalyzed kinetic resolution of 2H-azirine-2-carboxylates is an effective method. chemrxiv.org One enantiomer of the racemic azirine is preferentially reduced to the corresponding cis-aziridine, allowing for the separation of the fast-reacting enantiomer (as the product aziridine) from the slow-reacting enantiomer (as the unreacted azirine). chemrxiv.org Recrystallization can often be used to further enhance the enantiomeric purity of the products to >99.9% ee. chemrxiv.org

Classical resolution involves reacting a racemic mixture with a chiral resolving agent to form a pair of diastereomers, which can then be separated by physical means like crystallization. ru.nl For aziridine-2-carboxylic acids, this can be achieved by forming diastereomeric salts with a chiral amine. While less common for the isopropyl ester directly, the parent carboxylic acid can be resolved and then re-esterified.

Diastereoselective Transformations of Chiral Aziridinecarboxylic Acid, Isopropyl Ester

Once an enantiomerically pure aziridine-2-carboxylate is obtained, the existing stereocenter(s) can direct the stereochemistry of subsequent reactions. The high strain of the aziridine ring makes it susceptible to ring-opening reactions by various nucleophiles. scispace.com The stereochemical outcome of these reactions is typically controlled and predictable.

Nucleophilic ring-opening of activated aziridines (e.g., N-sulfonyl or N-acyl) generally proceeds via an SN2 mechanism, resulting in an inversion of configuration at the center of attack. researchgate.net For aziridine-2-carboxylates, nucleophilic attack can occur at either the C2 or C3 position. The regioselectivity is influenced by electronic and steric factors of the substituents on the ring and the nature of the nucleophile. scispace.com For example, the ring expansion of chiral trans-aziridine-2-carboxylates with isothiocyanates can lead to the stereoselective formation of trans-imidazolidine-2-thiones. researchgate.net

The diastereoselective alkylation of enolates derived from cis-aziridine-2-carboxylates has also been demonstrated. msu.edu The bulky groups on the aziridine ring can effectively direct the approach of an electrophile, leading to the formation of a single diastereomer of the 2,3-disubstituted aziridine. msu.edu

Control of Absolute and Relative Stereochemistry in Reaction Products

The ultimate goal of these stereochemical strategies is to control both the absolute and relative stereochemistry of the final products derived from isopropyl aziridinecarboxylate. By selecting a specific enantiomer of the aziridine through an asymmetric synthesis (as discussed in 4.1), the absolute stereochemistry of the product is set. rsc.orgchemrxiv.org

Subsequent diastereoselective reactions (as in 4.2) then control the relative stereochemistry of any newly formed stereocenters. For instance, the SN2 ring-opening of a (2R,3S)-aziridine-2-carboxylate at the C3 position with a nucleophile will predictably yield a product with a (2R,3R) configuration. researchgate.netscispace.com This predictable outcome is fundamental to the use of chiral aziridines as building blocks in target-oriented synthesis.

The combination of highly enantioselective synthesis of the aziridine ring followed by highly diastereoselective ring-opening or derivatization provides a powerful and reliable pathway to complex, enantiomerically pure molecules such as α- or β-amino acids and their derivatives. nih.govmsu.edu The choice of protecting group on the nitrogen atom is also critical, as it influences the reactivity, regioselectivity, and stereoselectivity of subsequent transformations. scispace.com

Applications As Chiral Building Blocks in Complex Molecule Synthesis

Precursors for α- and β-Amino Acid Derivatives

A significant application of aziridine-2-carboxylates is in the synthesis of α- and β-amino acid derivatives. The strategy relies on the nucleophilic ring-opening of the aziridine (B145994) ring, a process that can be finely tuned to yield the desired amino acid regioisomer. clockss.org Aziridines with an electron-withdrawing group on the nitrogen atom, such as a p-toluenesulfonyl (Ts) group, are more reactive towards nucleophiles. clockss.org

Generally, heteroatom nucleophiles attack the β-carbon (C3) of the aziridine ring, leading to the formation of α-amino acids. clockss.org In contrast, certain reaction conditions and nucleophiles can promote attack at the α-carbon (C2), resulting in β-amino acids. nih.gov The regioselectivity of this ring-opening is a key factor in determining the final product. For instance, the reductive ring-opening of 3-substituted aziridine-2-carboxylates with samarium diiodide can be controlled to favor C-N bond cleavage, yielding β-amino esters. nih.gov Conversely, palladium-mediated reductive opening of the same aziridine can lead to the α-amino acid regioisomer. nih.gov

The use of enantiomerically pure aziridine-2-carboxylates provides a powerful pathway for the asymmetric synthesis of amino acids. clockss.orgnih.gov These chiral aziridines can be prepared from readily available chiral precursors like amino acids or through asymmetric aziridination reactions. clockss.org The subsequent ring-opening reactions proceed with high stereospecificity, transferring the chirality of the aziridine to the resulting amino acid.

The nucleophilic ring-opening of activated aziridines is a well-established method for this purpose. clockss.org For example, enantiopure (1R,2S)-1-benzylaziridine-2-carboxamide undergoes regio- and enantioselective nucleophilic ring-opening to produce a variety of enantiopure nonnatural amino acids. nih.gov Similarly, non-racemic aziridine-2-carboxylates can be subjected to regio- and stereoselective ring-opening by a nucleophilic fluoride (B91410) to yield fluorinated amino acids. mdpi.com

A variety of homochiral α-amino acids have been synthesized in good yields through the regioselective reaction of higher-order cuprates with (2S)-N-para-toluenesulfonylaziridine-2-carboxylic acid. rsc.orgnih.gov

Table 1: Examples of Nucleophiles in Enantiopure Amino Acid Synthesis

NucleophileAziridine PrecursorProduct Type
Higher-order cuprates(2S)-N-p-toluenesulfonylaziridine-2-carboxylic acidHomochiral α-amino acids
FluorideNon-racemic aziridine-2-carboxylate (B8329488)Fluorinated amino acids
Various Nucleophiles(1R,2S)-1-benzylaziridine-2-carboxamideEnantiopure nonnatural amino acids

This table provides a summary of nucleophiles and precursors used in the synthesis of enantiopure amino acids.

Aziridine-2-carboxylates are also instrumental in the synthesis of conformationally restricted amino acids, which are important components in the design of peptides and peptidomimetics with defined secondary structures. The rigid three-membered ring of aziridine can be incorporated into larger cyclic structures or used to introduce stereocenters that limit the conformational freedom of the final molecule.

The synthesis of such constrained amino acids often involves intramolecular reactions or subsequent cyclizations after the initial ring-opening of the aziridine. These strategies allow for the creation of cyclic amino acid derivatives and other structurally constrained analogs that can enforce specific turns or folds in a peptide backbone.

Building Blocks for Nitrogen-Containing Heterocyclic Systems

The reactivity of aziridine-2-carboxylates extends to their use as precursors for a variety of larger nitrogen-containing heterocyclic systems. nih.gov This is typically achieved through ring-expansion reactions or by multi-step sequences involving ring-opening followed by intramolecular cyclization. The ability to transform the strained three-membered ring into more stable five- or six-membered rings is a powerful tool in heterocyclic synthesis. nih.govresearchgate.net

Aziridine-2-carboxylates can be converted to pyrrolidine (B122466) and piperidine (B6355638) derivatives, which are common scaffolds in many biologically active compounds. rsc.orgnih.gov For example, a D-glucose derived aziridine carboxylate was used to synthesize polyhydroxylated piperidine and pyrrolidine alkaloids. rsc.orgnih.gov The synthesis involved a regioselective aziridine ring-opening, followed by subsequent chemical transformations to form the five- and six-membered rings. rsc.orgnih.gov Another approach involves the formal [3+2] cycloaddition between aziridines and styrenes, catalyzed by a manganese porphyrin catalyst, to yield pyrrolidines. organic-chemistry.org Similarly, palladium-catalyzed reactions of aziridines can lead to the formation of functionalized piperidines. whiterose.ac.uk

The synthesis of lactams and related cyclic structures, such as imidazolidin-2-ones, can be achieved through the ring expansion of aziridine-2-carboxylates. rsc.orgresearchgate.net The reaction of chiral aziridine-2-carboxylates with isocyanates can proceed regio- and stereospecifically to yield enantiomerically pure 4-functionalized imidazolidin-2-ones in high yields, often catalyzed by a Lewis acid. rsc.org This transformation provides an efficient route to these important heterocyclic structures.

Table 2: Heterocyclic Systems from Aziridine-2-Carboxylate Derivatives

Starting MaterialReagent/ConditionProduct Heterocycle
D-glucose derived aziridine carboxylateWater (nucleophile), further stepsPolyhydroxylated piperidines and pyrrolidines
AziridineStyrene, Mn-porphyrin catalystPyrrolidines
Chiral aziridine-2-carboxylateIsocyanate, Lewis acidImidazolidin-2-ones

This table illustrates the transformation of aziridine-2-carboxylate derivatives into various nitrogen-containing heterocycles.

Incorporation into Peptide and Peptidomimetic Scaffolds

Aziridine-2-carboxylic acid and its esters are valuable non-proteinogenic amino acids for incorporation into peptides and peptidomimetics. nih.govillinois.eduresearchgate.net Their inclusion can impart unique structural and functional properties to the resulting molecules. A solid-phase peptide synthesis methodology has been developed for the rapid generation of peptides containing the aziridine residue. nih.govresearchgate.net

The electrophilic nature of the aziridine ring allows for site-selective modification of the peptide. nih.govillinois.eduresearchgate.net Thiol nucleophiles, for instance, can react selectively with the aziridine moiety, enabling the conjugation of various molecules such as carbohydrates or biochemical tags. nih.govillinois.eduresearchgate.net This approach has been utilized for both solution-phase and solid-phase modifications. nih.gov

Furthermore, the incorporation of the strained aziridine-2-carboxylic acid residue into cyclic tetrapeptides has been shown to enable highly regioselective structural modifications through ring-opening with nucleophiles like azide (B81097) and thiols. scholaris.ca This strategy facilitates the late-stage functionalization of cyclic peptides, which are an important class of compounds in drug discovery. scholaris.ca The unusual reactivity of the aziridine ring also makes derivatives of aziridine-2-carboxylic acid useful for preparing other peptide-like compounds. researchgate.net

Utility in Total Synthesis Strategies

The strategic importance of chiral aziridine-2-carboxylates is prominently featured in the total synthesis of complex natural products. These compounds serve as versatile three-carbon synthons, enabling the efficient construction of challenging structural motifs, particularly non-proteinogenic amino acids. A notable example is the first total synthesis of Dynobactin A, a potent antimicrobial decapeptide that shows promise against gram-negative pathogens. nih.govchemrxiv.org

Total Synthesis of Dynobactin A:

The structure of Dynobactin A contains two unusual β-aryl-branched amino acid residues, which pose a significant synthetic challenge. The successful total synthesis of this complex molecule hinged on a convergent strategy that utilized a common chiral aziridine building block to construct these key components. chemrxiv.org

In this synthetic approach, various enantiomerically enriched cis-3-aryl-aziridine-2-carboxylate esters were prepared, including the isopropyl ester derivative. chemrxiv.org These aziridines serve as crucial precursors to the β-branched amino acids. The core of the strategy involves the highly stereo- and regioselective nucleophilic ring-opening of the aziridine. chemrxiv.orgchemrxiv.org This key transformation allows for the precise installation of the required side chains to form the complex amino acid fragments embedded within the Dynobactin A macrocycles. chemrxiv.org

The research demonstrated that a range of alkyl esters, including methyl, ethyl, benzyl, t-butyl, and isopropyl, could be successfully employed in this synthetic route. Specifically, the kinetic resolution of racemic 3-phenyl-2H-azirine-2-carboxylic acid, isopropyl ester was shown to produce the desired cis-aziridine with high enantioselectivity (84%-89% ee). chemrxiv.org This highlights the utility of the isopropyl ester as a viable and effective chiral building block for accessing the key structural components required for the total synthesis of Dynobactin A and its analogues. chemrxiv.orgchemrxiv.org The versatility of using different esters, such as the isopropyl variant, provides flexibility in optimizing the synthesis and allows for the potential generation of diverse analogues for medicinal chemistry studies. chemrxiv.org

Mechanistic and Computational Investigations of Aziridinecarboxylic Acid, Isopropyl Ester Reactions

Elucidation of Reaction Pathways and Transition States

This would entail mapping the potential energy surface for key reactions, such as nucleophilic ring-opening. The geometries of reactants, products, intermediates, and, crucially, the transition states connecting them would be optimized. This would allow for a step-by-step visualization of the reaction mechanism.

Application of Density Functional Theory (DFT) in Reactivity Predictions

Different DFT functionals and basis sets would be employed to accurately calculate the electronic structure and energies of the molecular species involved. This would help in predicting the most likely reaction pathways by identifying those with the lowest activation energies.

Studies on Intermediates and Reaction Kinetics

The stability of any reaction intermediates, such as aziridinium (B1262131) ions or other transient species, would be assessed. By calculating the free energy barriers of the rate-determining steps, theoretical reaction rates could be estimated and compared with experimental data if available.

Understanding Regioselectivity and Stereoselectivity at a Molecular Level

A key focus would be to explain the preferential site of nucleophilic attack (C2 vs. C3) and the stereochemical outcome of the reaction. By comparing the activation energies for the transition states leading to different regioisomers or stereoisomers, a quantitative prediction of the selectivity could be achieved. Analysis of orbital interactions and steric clashes within the transition state structures would provide a deeper understanding of the factors controlling the reaction's outcome.

Until such specific computational studies are conducted and published, a detailed, data-rich article on the mechanistic and computational investigations of aziridinecarboxylic acid, isopropyl ester reactions, as per the requested outline, cannot be fully realized. The scientific community would benefit from future research in this specific area to complete the understanding of this important class of molecules.

Advanced Analytical Techniques in Aziridinecarboxylic Acid, Isopropyl Ester Research

Spectroscopic Methods for Structural Characterization in Research

Spectroscopic methods are fundamental tools for elucidating the structural features of Aziridinecarboxylic acid, isopropyl ester. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) and Raman spectroscopy provide complementary information, enabling a comprehensive structural analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for confirming the molecular structure of this compound and for gaining mechanistic insights into its reactions. Both ¹H and ¹³C NMR provide characteristic signals that correspond to the unique chemical environments of the hydrogen and carbon atoms within the molecule.

In ¹H NMR, the protons on the strained aziridine (B145994) ring typically appear at a relatively high field (upfield) compared to other cyclic amines, a characteristic feature of this functional group. ipb.pt The methine proton of the isopropyl group gives a septet, while the two diastereotopic methyl groups can appear as two distinct doublets, a phenomenon arising from the chiral center at C2 of the aziridine ring. The chemical shifts of the aziridine ring protons are sensitive to the N-substituent and can provide information about the stereochemistry of reactions, such as ring-opening, where significant changes in the proton environment occur. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Isopropyl Aziridine-2-carboxylate (B8329488)

This table is generated based on typical chemical shift values for similar functional groups.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aziridine CH2.0 - 2.530 - 35
Aziridine CH₂1.5 - 2.025 - 30
Ester C=O-170 - 175
Isopropyl CH4.9 - 5.1 (septet)68 - 72
Isopropyl CH₃1.2 - 1.3 (doublet)21 - 23

Mass Spectrometry (MS) is a vital tool for determining the molecular weight of this compound and for identifying products and intermediates in its synthesis and subsequent reactions. In electron ionization (EI), the molecular ion (M⁺) peak would confirm the compound's molecular weight.

The fragmentation pattern provides structural information. Key fragmentation pathways for esters include the loss of the alkoxy group (-O-iPr) or the entire ester group. libretexts.org The isopropyl group itself can lead to the loss of a propyl radical, resulting in a stable fragment. nih.gov A significant fragmentation pathway involves the cleavage of the strained aziridine ring. nih.gov This ring-opening can be initiated by collision-induced dissociation (CID) and results in characteristic fragment ions that can be used to pinpoint the location of substituents and understand reaction mechanisms, such as nucleophilic ring-opening. nih.govnih.gov High-resolution mass spectrometry (HRMS) allows for the determination of the exact elemental composition, further confirming the identity of the parent molecule and its fragments. frontiersin.org

Table 2: Predicted Key Mass Spectrometry Fragments for Isopropyl Aziridine-2-carboxylate

This table outlines potential fragmentation patterns under mass spectrometric analysis.

Fragment StructureDescriptionPredicted m/z
[C₆H₁₁NO₂]⁺Molecular Ion (M⁺)129
[M - CH₃]⁺Loss of a methyl radical114
[M - C₃H₇]⁺Loss of isopropyl radical86
[M - OC₃H₇]⁺Loss of isopropoxy radical70
[COOC₃H₇]⁺Isopropyl carboxylate fragment101
[C₃H₃N]⁺Azirine fragment after ring cleavage53

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound by probing their vibrational modes. ru.nl

IR spectroscopy is particularly useful for identifying polar bonds. The key characteristic absorptions for isopropyl aziridine-2-carboxylate include:

N-H Stretch: A moderate absorption in the 3200-3500 cm⁻¹ region, characteristic of the amine in the aziridine ring.

C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ range corresponding to the aliphatic C-H bonds of the isopropyl group and the aziridine ring.

C=O Stretch: A strong, sharp absorption band around 1730-1750 cm⁻¹ is indicative of the ester carbonyl group. rsc.orgsemanticscholar.org

C-O Stretch: Bands in the 1000-1300 cm⁻¹ region corresponding to the C-O single bonds of the ester.

Aziridine Ring Vibrations: The ring itself has characteristic breathing and deformation modes, though these can be complex and appear in the fingerprint region.

Raman spectroscopy, which is sensitive to non-polar bonds and symmetric vibrations, provides complementary information. It can be particularly useful for observing the C-C backbone and the symmetric vibrations of the aziridine ring, which might be weak in the IR spectrum. nih.gov Together, these techniques provide a comprehensive vibrational fingerprint of the molecule, confirming the presence of its key functional groups. libretexts.org

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is essential for the separation of this compound from reaction mixtures and for the assessment of its purity. researchgate.net High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) using a C18 stationary phase is a standard method for analyzing the purity of aziridine derivatives. semanticscholar.org A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically used. Detection is commonly achieved using an ultraviolet (UV) detector, as the ester functional group provides some UV absorbance.

Gas Chromatography (GC): GC can also be used for the analysis of volatile aziridine esters. The choice of the stationary phase is critical to achieve good separation. Due to the polarity of the N-H group, derivatization may sometimes be employed to improve peak shape and thermal stability, although direct analysis is often possible.

A study on the separation of various novel aziridines demonstrated that both GC and HPLC are effective, with HPLC generally providing better separations for a wider range of these compounds. researchgate.net For HPLC, amylose-based chiral stationary phases showed good selectivity. For GC, cyclodextrin-based columns were effective. researchgate.net

Table 3: Chromatographic Methods for Aziridine Ester Analysis

This table summarizes typical conditions used in the chromatographic separation and analysis.

TechniqueStationary PhaseTypical Mobile/Carrier PhaseDetectorApplication
HPLCC18 (Reversed-Phase)Acetonitrile/Water GradientUVPurity Assessment
HPLCAmylose-based CSPHexane/Isopropanol (B130326)UV/CDEnantiomeric Separation
GCCyclodextrin-based CSPHeliumFID/MSEnantiomeric Separation

Chiral Analytical Methods for Enantiomeric Excess Determination

Since this compound is a chiral molecule, determining the enantiomeric excess (ee) of a sample is crucial, especially in asymmetric synthesis. Chiral chromatography is the most definitive and widely used method for this purpose. heraldopenaccess.us

Chiral High-Performance Liquid Chromatography (HPLC): This is the predominant technique for determining the ee of aziridine derivatives. chemguide.co.uk The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. mdpi.com Commonly used CSPs for separating chiral amines and related compounds include those based on:

Polysaccharides: Cellulose or amylose (B160209) derivatives (e.g., Chiralcel®, Chiralpak® series) are highly effective and versatile. researchgate.net

Cyclodextrins: These are used in both GC and HPLC and can offer excellent selectivity for aziridines. researchgate.net

Crown Ethers: Specifically designed for the separation of primary amines. nih.gov

Cyclofructans: A newer class of CSPs that have shown promise for separating a wide range of chiral compounds. nih.gov

The choice of mobile phase, typically a mixture of alkanes (like hexane) and alcohols (like isopropanol or ethanol), is optimized to achieve baseline separation of the enantiomers. researchgate.net Detection is often performed with a UV detector, but for higher sensitivity and confirmation, a circular dichroism (CD) detector can be coupled to the HPLC system, which provides both quantitative ee information and the absolute configuration of the eluting enantiomers. heraldopenaccess.us

Chiral Gas Chromatography (GC): For volatile aziridines, chiral GC using a cyclodextrin-based capillary column can also be an effective method for enantiomeric separation. researchgate.net This technique often provides high resolution and fast analysis times.

Historical Context and Future Research Directions in Aziridinecarboxylic Acid Ester Chemistry

Evolution of Synthetic Strategies and Mechanistic Understanding

The synthesis of aziridinecarboxylic acid esters has evolved significantly from early, often harsh methods to highly sophisticated and stereoselective catalytic protocols. Initial approaches, such as modified versions of the Wenker synthesis, involved the intramolecular cyclization of amino alcohols but were often limited in scope and not suitable for sensitive substrates due to the conditions required. ru.nl A major advancement came with the development of addition reactions to C=C or C=N double bonds.

The catalytic asymmetric aziridination of imines using a carbene source, often derived from diazo compounds like ethyl diazoacetate (EDA), represents a cornerstone in this field. nih.gov Early mechanistic studies focused on the role of Lewis acids and transition metals, particularly copper and rhodium complexes, in catalyzing the transfer of a nitrene or carbene group to an alkene or imine. The development of chiral ligands for these metal catalysts was a pivotal moment, enabling the synthesis of specific enantiomers of aziridine (B145994) esters. For instance, copper complexes with bis(oxazoline) ligands have been successfully used in the asymmetric aziridination of cinnamates. nih.govresearchgate.net

Another important route is the Neber reaction, which involves the base-mediated rearrangement of ketoxime tosylates. This method has been adapted for the asymmetric synthesis of azirine carboxylic esters, which can then be stereoselectively reduced to cis-aziridine carboxylic esters. ru.nl The mechanism is believed to involve the formation of a complex between an alkaloid base and the ketoxime tosylate, where hydrogen bonding plays a key role in the enantiodifferentiation during proton abstraction. ru.nl

Mechanistic understanding has also deepened concerning the ring-opening reactions of these esters, which is central to their synthetic utility. The regioselectivity of nucleophilic attack is highly dependent on the reaction conditions and the nature of the substituents on the aziridine ring. Ring-opening can proceed via an Sɴ1 or Sɴ2 mechanism. youtube.com In acidic conditions or with substrates that can stabilize a carbocation, an Sɴ1 pathway may be favored, with the nucleophile attacking the more substituted carbon. youtube.com Under neutral or basic conditions, an Sɴ2 mechanism typically prevails, where the nucleophile attacks the less sterically hindered carbon atom. youtube.com The presence of an electron-withdrawing group on the aziridine nitrogen, such as a tosyl group, activates the ring, making it more susceptible to nucleophilic attack and influencing the reaction pathway. mdpi.comnih.gov

Table 1: Comparison of Selected Synthetic Strategies for Aziridinecarboxylic Acid Esters

Method Precursors Typical Catalyst/Reagent Key Feature Stereoselectivity
Catalytic Aziridination Imines, Diazoacetates Copper(I) with chiral bis(oxazoline) ligands Direct formation of the aziridine ring High enantioselectivity (e.g., >80% ee) nih.gov
Neber Reaction Ketoxime tosylates Alkaloid bases (e.g., quinidine) Forms azirine intermediate, then reduced Good enantioselectivity (~70% ee) ru.nl
Organocatalysis Imines, Diazoacetates Pyridinium salts (Brønsted acids) Metal-free cis-selective synthesis Good diastereoselectivity nih.gov
Michael-Induced Ring-Closure (MIRC) α,β-unsaturated esters with leaving groups Various nucleophiles High diversity of 2-substituted products Diastereoselective with chiral substrates core.ac.uk

Emerging Trends in Aziridinecarboxylic Acid Ester Chemistry

Current research in aziridinecarboxylic acid ester chemistry is focused on developing more efficient, selective, and sustainable synthetic methods, as well as expanding their application as versatile building blocks. Organocatalysis has emerged as a powerful, metal-free alternative for asymmetric synthesis. Chiral Brønsted acids, for example, have been shown to catalyze the asymmetric synthesis of N-aryl-cis-aziridine carboxylate esters with high stereoselectivity. nih.gov

A significant trend is the strategic and highly controlled ring-opening of the aziridine core to access a diverse range of valuable nitrogen-containing molecules. The inherent ring strain of aziridines makes them excellent electrophiles for this purpose. bas.bgresearchgate.net Recent studies have demonstrated that the reductive ring-opening with reagents like samarium diiodide can be controlled to achieve selective C-N bond cleavage, yielding β-amino esters, which are precursors for β-peptides. acs.org The choice of the N-substituent is crucial for directing this selectivity. acs.org

The use of a wide array of nucleophiles continues to expand the synthetic utility of these esters.

Carbon Nucleophiles : Higher-order cuprates have been used for the regioselective ring-opening of N-tosylaziridine-2-carboxylic acids to produce a variety of homochiral α-amino acids. rsc.org

Oxygen Nucleophiles : The reaction with acid anhydrides, catalyzed by superbases like 1,5,7-triazabicyclo nih.govnih.govdec-5-ene (TBD), provides an efficient route to β-amino esters under mild conditions. nih.gov

Nitrogen and Sulfur Nucleophiles : The unique electrophilicity of the aziridine ring allows for site-selective conjugation with thiol nucleophiles, a strategy that has been applied to the modification of peptides both in solution and on solid support. researchgate.net

Furthermore, aziridinecarboxylic acid esters are being employed in more complex chemical transformations. They can act as chiral 1,3-dipoles in cycloaddition reactions after activation and C-C bond cleavage, although this is less common for non-activated aziridines. nih.govchemrxiv.org Their incorporation into peptides serves as a method to create reactive sites for targeted modifications, enabling the synthesis of complex bioconjugates like glycopeptides. researchgate.net

Table 2: Selected Ring-Opening Reactions of Aziridinecarboxylic Acid Derivatives

Nucleophile/Reagent Catalyst/Conditions Product Type Regioselectivity
Samarium Diiodide (SmI₂) N,N-dimethylethanol amine (DMEA) β-Amino esters Selective C-N cleavage acs.org
Higher-Order Cuprates THF solvent α-Amino acids Attack at C3 rsc.org
Acid Anhydrides 1,5,7-triazabicyclo nih.govnih.govdec-5-ene (TBD) β-Amino esters Attack at the less hindered carbon nih.gov
Carboxylic Acid Dianions n-BuLi γ-Amino acids Nucleophilic addition mdpi.com
Thiol Nucleophiles Base Thioether-containing amino acids Site-selective C-N cleavage researchgate.net

Future Prospects for Aziridinecarboxylic Acid, Isopropyl Ester in Organic Synthesis Innovation

This compound, and its analogues are poised to become increasingly important scaffolds in organic synthesis and medicinal chemistry. nih.gov Their future utility lies in their role as conformationally constrained and synthetically versatile chiral building blocks for constructing complex molecules with high levels of stereochemical control.

A major area of future development will be in drug discovery. The aziridine moiety itself is present in numerous biologically active compounds, including antitumor and antimicrobial agents. bas.bgresearchgate.nettandfonline.com Activated aziridine-2-carboxylic acid derivatives are recognized as promising inhibitors of cysteine proteases and protein disulfide isomerase (PDI), which are therapeutic targets for cancer and thrombosis. nih.govtandfonline.com The isopropyl ester variant offers a specific lipophilicity that can be fine-tuned for optimal target engagement and pharmacokinetic properties. The ability to undergo predictable ring-opening allows these esters to act as precursors to a wide array of non-proteinogenic α- and β-amino acids, which can be incorporated into peptides to create novel therapeutics with enhanced stability and bioactivity. researchgate.netresearchgate.net

The continued evolution of catalytic systems will be crucial. Future research will likely focus on developing even more efficient and enantioselective catalysts, including those that operate under greener, more sustainable conditions. researchgate.net This will make the synthesis of chiral aziridine esters like the isopropyl derivative more scalable and cost-effective, facilitating their use in industrial applications.

Furthermore, the unique reactivity of the aziridine ring presents opportunities for innovation in materials science and bioconjugation chemistry. The ability to perform highly site-selective ring-opening reactions with various nucleophiles, as demonstrated in solid-phase peptide modification, opens the door to creating novel polymers, functionalized surfaces, and sophisticated diagnostic tools. researchgate.netnih.gov As our understanding of how to precisely control the reactivity of this strained ring system grows, this compound, will undoubtedly be at the forefront of creating novel and functional chemical entities.

Q & A

Q. What are the established synthetic routes for aziridinecarboxylic acid, isopropyl ester, and how are reaction conditions optimized?

The ester is typically synthesized via esterification of aziridinecarboxylic acid with isopropyl alcohol under acid catalysis (e.g., concentrated H₂SO₄ or p-toluenesulfonic acid) in polar aprotic solvents like THF at 60–80°C . Yield optimization involves controlling stoichiometry, solvent choice, and reaction time. For example, isopropyl ester derivatives have been reported with ~72% yield under optimized conditions, though yields may vary with substituents on the aziridine ring .

Q. How can researchers characterize the structural and purity profile of this compound?

Key techniques include:

  • NMR spectroscopy : To confirm ester linkage (e.g., δ 4.9–5.1 ppm for isopropyl CH groups) and aziridine ring protons (δ 1.5–2.5 ppm) .
  • HPLC-MS : To assess purity and molecular ion peaks (e.g., molecular weight ~171.2 g/mol for the base structure) .
  • X-ray crystallography : For absolute stereochemical confirmation in chiral derivatives .

Q. What stability considerations are critical for handling this compound in experimental workflows?

The compound is sensitive to moisture and acidic/basic conditions due to the strained aziridine ring. Storage recommendations include anhydrous environments at –20°C under inert gas. Decomposition products may include ring-opened amines or carboxylic acids, detectable via TLC or FTIR .

Q. What safety protocols are recommended for handling this compound?

Despite limited toxicological data, treat it as a potential irritant. Use PPE (gloves, goggles) and work in a fume hood. In case of skin contact, rinse immediately with water; for inhalation, relocate to fresh air. No ecological toxicity data exists, so avoid environmental release .

Advanced Research Questions

Q. How can stereoselective synthesis of this compound be achieved?

Enantioselective synthesis employs chiral auxiliaries or enzymatic resolution. For example, Candida antarctica lipase catalyzes the hydrolysis of racemic aziridine esters, yielding enantiomerically pure products (e.g., >98% ee for aziridinecarboxylic acid derivatives) . Chiral Lewis acids (e.g., BINOL-derived catalysts) can also induce asymmetry during esterification .

Q. What mechanistic insights govern the ring-opening reactions of this compound in peptide synthesis?

The aziridine ring undergoes nucleophilic attack at the less substituted carbon. For instance, reaction with amino acid esters induces stereoselective transacylation, forming depsipeptides or β-amino acids. Solvent polarity and temperature critically influence regioselectivity and rate .

Q. How do researchers address contradictions in reported reaction yields or selectivity across studies?

Variability often arises from differences in catalytic systems or steric effects. For example, enzymatic hydrolysis may yield higher enantioselectivity (>100 E-value) compared to chemical methods . Systematic benchmarking under standardized conditions (e.g., solvent, catalyst loading) is advised to resolve discrepancies .

Q. What advanced applications exist for this compound in medicinal chemistry?

The ester serves as a precursor to bioactive molecules:

  • Indolizine alkaloids : Via ring-opening/cyclization cascades .
  • Phosphopeptide mimetics : By reacting with phosphorous nucleophiles .
  • Anticancer agents : Derivatives show activity in cell line assays, though structure-activity relationships require further exploration .

Methodological Notes

  • Data Gaps : Ecological toxicity and long-term stability data are unavailable; researchers must empirically assess these parameters .
  • Stereochemical Analysis : Use chiral columns (e.g., Chiralpak IA) or Mosher ester derivatization to confirm enantiopurity .
  • Contradictory Results : Replicate key studies (e.g., enzymatic vs. chemical synthesis) using controlled variables to identify optimal protocols .

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